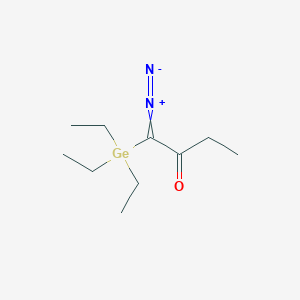
1-Diazonio-1-(triethylgermyl)but-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diazonio-1-(triethylgermyl)but-1-en-2-olate is a unique organogermanium compound characterized by the presence of a diazonium group and a triethylgermyl group attached to a butenolate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Diazonio-1-(triethylgermyl)but-1-en-2-olate typically involves the reaction of triethylgermyl-substituted alkenes with nitrous acid or sodium nitrite in the presence of a strong acid like hydrochloric acid. The reaction proceeds through the formation of a diazonium ion intermediate, which is then stabilized by the butenolate structure .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Diazonio-1-(triethylgermyl)but-1-en-2-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides, through Sandmeyer reactions.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Coupling Reactions: The compound can participate in azo coupling reactions to form azo compounds.
Common Reagents and Conditions:
Substitution Reactions: Copper(I) chloride, copper(I) bromide, or copper(I) cyanide are commonly used in Sandmeyer reactions.
Reduction Reactions: Sodium borohydride or other reducing agents can be used.
Coupling Reactions: Aromatic amines or phenols in the presence of a base.
Major Products:
Substitution Reactions: Halogenated, cyanated, or hydroxylated derivatives.
Reduction Reactions: Corresponding amines.
Coupling Reactions: Azo compounds.
Scientific Research Applications
1-Diazonio-1-(triethylgermyl)but-1-en-2-olate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science:
Biological Research: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a precursor to bioactive compounds.
Mechanism of Action
The mechanism of action of 1-Diazonio-1-(triethylgermyl)but-1-en-2-olate involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various reactions, such as substitution or coupling, depending on the reagents and conditions used. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substituents and the reaction environment .
Comparison with Similar Compounds
1-Diazonio-1-(triethylgermyl)prop-1-en-2-olate: A similar compound with a prop-1-en-2-olate backbone.
Aryl Diazonium Salts: Compounds with an aromatic ring and a diazonium group, commonly used in organic synthesis.
Uniqueness: 1-Diazonio-1-(triethylgermyl)but-1-en-2-olate is unique due to the presence of the triethylgermyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and materials science.
Properties
CAS No. |
62299-62-1 |
|---|---|
Molecular Formula |
C10H20GeN2O |
Molecular Weight |
256.91 g/mol |
IUPAC Name |
1-diazo-1-triethylgermylbutan-2-one |
InChI |
InChI=1S/C10H20GeN2O/c1-5-9(14)10(13-12)11(6-2,7-3)8-4/h5-8H2,1-4H3 |
InChI Key |
JILPIHZUOFEPIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(=[N+]=[N-])[Ge](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















